
Endogenous Sources of N-acetyl-L-histidine in
Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-acetylhistidine monohydrate

Cat. No.: B554824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-acetyl-L-histidine (NAH) is an endogenously synthesized acetylated amino acid found in

mammals, albeit at significantly lower concentrations than in poikilothermic vertebrates.[1][2] In

mammals, its physiological roles are still under investigation, but its presence in biofluids such

as plasma and cerebrospinal fluid suggests systemic functions.[3] This technical guide provides

a comprehensive overview of the endogenous sources of NAH in mammals, detailing its

biosynthetic and catabolic pathways, the enzymes involved, and its tissue distribution. The

guide includes a compilation of quantitative data, detailed experimental protocols for the

analysis of NAH and its related enzymes, and visual diagrams of the metabolic pathways and

experimental workflows to serve as a resource for researchers and professionals in drug

development.

Introduction
N-acetyl-L-histidine (NAH) is a derivative of the essential amino acid L-histidine. While it is a

major osmolyte in the brain and eyes of fish, amphibians, and reptiles, its concentration in

mammals is substantially lower.[1][2] In mammalian species, N-acetylaspartate (NAA) is often

considered to fulfill a similar osmoregulatory role, particularly in the brain.[2] Despite its lower

abundance, the confirmed presence of NAH in human plasma and cerebrospinal fluid points

towards specific, regulated endogenous production and potential physiological significance.[3]
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Understanding the endogenous sources of NAH is crucial for elucidating its functions in

mammalian physiology and pathology.

Biosynthesis and Catabolism of N-acetyl-L-histidine
The metabolism of NAH in mammals involves a straightforward two-enzyme pathway for its

synthesis and degradation.

Biosynthesis
The synthesis of NAH is a single-step enzymatic reaction involving the transfer of an acetyl

group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine.

Reaction: L-histidine + Acetyl-CoA → N-acetyl-L-histidine + CoA-SH

Enzyme: Histidine N-acetyltransferase (HisAT)

Human Gene:NAT16[3]

The enzyme responsible for this reaction in humans has been identified as N-acetyltransferase

16 (NAT16), which functions as a histidine acetyltransferase (HisAT).[3]

Catabolism
The breakdown of NAH regenerates L-histidine and acetate through hydrolysis.

Reaction: N-acetyl-L-histidine + H₂O → L-histidine + Acetate

Enzyme: N-acetylhistidine deacetylase (Anserinase)

EC Number: EC 3.5.1.34

This enzyme is also known as anserinase, which is capable of hydrolyzing other histidine-

containing dipeptides like anserine.

Signaling and Metabolic Pathways
The metabolic pathway for NAH is a simple cycle of acetylation and deacetylation. The

regulation of NAH levels is likely dependent on the availability of its precursors, L-histidine and
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acetyl-CoA, and the relative activities of the synthesizing and degrading enzymes.
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Biosynthesis and catabolism of N-acetyl-L-histidine.

Quantitative Data
The concentration of NAH in mammals is significantly lower than that of NAA, particularly in the

brain. The following table summarizes available quantitative data for NAH and NAA in various

species and tissues.
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Species Tissue/Fluid

N-acetyl-L-
histidine
(NAH)
Concentration

N-acetyl-L-
aspartate
(NAA)
Concentration

Reference

Human Plasma Detected - [3]

Human
Cerebrospinal

Fluid
Detected - [3]

Rat Brain Trace amounts ~10 mM [2]

Mouse Brain Trace amounts ~10 mM [2]

Fish (general) Brain ~10 mM
Lower amounts

than NAH
[2]

Fish (Carp) Lens ~12 mM -

Experimental Protocols
Quantification of N-acetyl-L-histidine by UHPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of NAH

in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.

5.1.1. Sample Preparation

Tissue Homogenization: Weigh frozen tissue and homogenize in 4 volumes of ice-cold

methanol.

Protein Precipitation: For plasma or CSF, add 4 volumes of ice-cold acetonitrile containing an

internal standard (e.g., deuterated NAH). For tissue homogenates, the methanol will serve to

precipitate proteins.

Centrifugation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to

pellet precipitated proteins.

Supernatant Collection: Carefully collect the supernatant.
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Evaporation: Dry the supernatant under a stream of nitrogen gas.

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase

(e.g., 98% Mobile Phase A).

5.1.2. UHPLC-MS/MS Conditions

UHPLC System: A high-performance liquid chromatography system capable of binary

gradients.

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is

suitable.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at 2% B, ramp to 98% B over several minutes, hold,

and then return to initial conditions for re-equilibration. The gradient should be optimized for

the specific column and system.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI+) mode.

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion

transitions for NAH and the internal standard must be determined by direct infusion.

Example MRM transition for NAH:m/z 198.1 → 156.1

5.1.3. Data Analysis

Quantify NAH by constructing a standard curve using known concentrations of NAH standards

prepared in a matching matrix. The ratio of the peak area of NAH to the peak area of the

internal standard is plotted against the concentration.
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Workflow for NAH quantification by UHPLC-MS/MS.
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Histidine N-acetyltransferase (NAT16) Activity Assay
This is a spectrophotometric assay based on the detection of the free thiol group of Coenzyme

A (CoA-SH) released during the acetylation of histidine, using 5,5'-dithio-bis(2-nitrobenzoic

acid) (DTNB).

5.2.1. Reagents

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

L-histidine solution: 10 mM in Assay Buffer.

Acetyl-CoA solution: 2 mM in Assay Buffer.

DTNB solution: 10 mM in Assay Buffer.

Purified recombinant NAT16 enzyme.

5.2.2. Procedure

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

Assay Buffer

L-histidine (final concentration, e.g., 1 mM)

Acetyl-CoA (final concentration, e.g., 200 µM)

DTNB (final concentration, e.g., 0.2 mM)

Enzyme Addition: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding

the purified NAT16 enzyme.

Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a

spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻

anion (14,150 M⁻¹cm⁻¹).
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N-acetylhistidine Deacetylase Activity Assay
A common method to assay for deacetylase activity involves a two-step fluorometric process.

5.3.1. Reagents

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

N-acetyl-L-histidine substrate.

Developer Solution: A solution containing an enzyme that can act on the product (L-histidine)

to generate a fluorescent signal (e.g., a coupled assay with histidine ammonia-lyase leading

to a product that can be measured, or a more generic amino acid detection reagent). A more

direct, though less common, approach would be to quantify the production of L-histidine via

HPLC.

A fluorogenic substrate for HDACs, such as Boc-Lys(Ac)-AMC, can be used as a general

protocol template, with the understanding that the substrate specificity will differ.

5.3.2. General Fluorometric Procedure (adapted from general HDAC assays)

Reaction Setup: In a 96-well plate, add the purified N-acetylhistidine deacetylase to the

Assay Buffer.

Substrate Addition: Add the N-acetyl-L-histidine substrate to initiate the reaction.

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

Development: Add the developer solution, which reacts with the L-histidine produced to

generate a fluorescent product.

Measurement: Read the fluorescence on a microplate reader at the appropriate excitation

and emission wavelengths for the chosen fluorophore.

Logical Relationships and Regulation
The endogenous levels of NAH in mammals are likely regulated by a combination of factors.
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Factors influencing endogenous NAH levels.

Conclusion
The endogenous synthesis of N-acetyl-L-histidine in mammals is a regulated process catalyzed

by the enzyme NAT16. While present at lower concentrations compared to non-mammalian

vertebrates, its consistent detection in human biofluids warrants further investigation into its

physiological roles. The methodologies and data presented in this guide provide a foundation

for researchers to explore the significance of NAH in mammalian health and disease, and for

drug development professionals to consider its metabolic pathway as a potential target. Further

research is needed to fully elucidate the tissue-specific distribution and regulatory mechanisms

governing NAH levels in mammals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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